molecular formula C19H27N5O B11238919 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide

Cat. No.: B11238919
M. Wt: 341.5 g/mol
InChI Key: FCTIEBMFJMJGCU-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a methylpyrimidinyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the 4-(dimethylamino)-6-methylpyrimidine core. This can be achieved through the reaction of appropriate precursors such as 2,4-dichloro-6-methylpyrimidine with dimethylamine under basic conditions.

    Amination Reaction: The next step involves the introduction of the amino group at the 2-position of the pyrimidine ring. This can be done using a nucleophilic aromatic substitution reaction with an appropriate amine.

    Coupling with Phenyl Group: The resulting intermediate is then coupled with a 4-aminophenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Introduction of the Ethylbutanamide Group: Finally, the ethylbutanamide group is introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation

Major Products

    Oxidation: Formation of N-oxides

    Reduction: Conversion of nitro groups to amines

    Substitution: Introduction of nitro or sulfonyl groups on the aromatic ring

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or nucleic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and pyrimidinyl groups are likely involved in binding to active sites or interacting with specific amino acid residues, thereby modulating the activity of the target protein. This can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbutanamide
  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylpentanamide

Uniqueness

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-ethylbutanamide

InChI

InChI=1S/C19H27N5O/c1-6-14(7-2)18(25)21-15-8-10-16(11-9-15)22-19-20-13(3)12-17(23-19)24(4)5/h8-12,14H,6-7H2,1-5H3,(H,21,25)(H,20,22,23)

InChI Key

FCTIEBMFJMJGCU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(C)C)C

Origin of Product

United States

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